4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
Description
This compound features a 1,3-dimethyltetrahydropyrimidine-2,6-dione core substituted at the 4-position with a 4-chlorobenzamide group. Its molecular formula is C₁₃H₁₂ClN₄O₃, with a calculated molecular weight of 320.72 g/mol (based on compositional analysis). The tetrahydropyrimidinone scaffold is structurally analogous to xanthine derivatives like theophylline, which exhibit diverse biological activities, including bronchodilation and anti-inflammatory effects . The chloro-substituted benzamide moiety likely enhances lipophilicity and target binding compared to simpler analogs.
Properties
IUPAC Name |
4-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-16-10(7-11(18)17(2)13(16)20)15-12(19)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXBJKIGFZWIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide typically involves the following steps:
Preparation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the intermediate: The 4-chlorobenzoyl chloride is then reacted with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the tetrahydropyrimidinone core but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Activity : The dichlorobenzamide in Compound 1 () enhances EGFR inhibition potency, while the chloroacetamide in ’s compound lacks reported activity, suggesting benzamide positioning is critical for target engagement.
- Core Modifications: Methyl groups at the 1,3-positions (target compound) stabilize the tetrahydropyrimidinone ring, whereas their absence () may reduce metabolic stability .
Key Observations:
- Amide Coupling : A common strategy for benzamide derivatives (e.g., ). The target compound likely employs similar conditions (e.g., DMF, base catalysis).
- Regioselectivity : Substituents on the pyrimidine core (e.g., methyl groups in the target compound) require precise control during synthesis to avoid byproducts .
Biological Activity
4-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a benzamide moiety linked to a tetrahydropyrimidine structure , with a chloro substituent and dioxo functionality. Its molecular formula is with a molecular weight of approximately 293.7057 g/mol. The unique combination of these structural elements contributes to its distinct chemical reactivity and biological properties.
Research indicates that this compound interacts with various biological targets through non-covalent interactions , including:
- Hydrogen bonding
- Van der Waals forces
These interactions modulate enzyme activities or receptor functions, which are crucial for its anticancer properties. Notably, the compound has shown potential as an anticancer agent against prostate cancer cell lines by affecting specific enzymes and receptors involved in cell proliferation and survival.
Anticancer Properties
Several studies have explored the anticancer properties of this compound. For instance:
- In vitro studies demonstrated that it inhibits the growth of prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Mechanistic studies suggest that it may modulate the activity of key signaling pathways associated with cancer progression.
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-tert-butyl-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide | Similar benzamide core; tert-butyl substituent | Different steric effects due to tert-butyl group |
| 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone | Shares tert-butyl and dimethyl groups | Different functional groups affecting reactivity |
| 4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzamide | Similar benzamide core; different substituents | Variations in electronic properties due to nitro groups |
This comparison highlights how variations in substituents can impact the biological activity and potential therapeutic applications of related compounds.
Case Studies
A notable case study involved the evaluation of this compound's effects on human prostate cancer cell lines. The study found that treatment with varying concentrations of this compound resulted in a significant reduction in cell viability. The mechanism was linked to:
- Increased levels of reactive oxygen species (ROS)
- Activation of apoptotic pathways
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Q & A
Q. What are the implications of divergent biological activity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
